ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate
Description
Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, is of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-(3-propan-2-yloxypropyl)indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-5-22-18(21)17-13(4)19(9-6-10-23-12(2)3)16-8-7-14(20)11-15(16)17/h7-8,11-12,20H,5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPOUMONIWOCPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)CCCOC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, ethyl bromoacetate, and isopropyl alcohol.
Reaction Conditions: The reaction involves the formation of the indole core, followed by the introduction of the ester and hydroxy groups. Common reagents used include strong bases like sodium hydride (NaH) and solvents like dimethylformamide (DMF).
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to form a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Scientific Research Applications
Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Ethyl 5-hydroxy-2-methyl-1-[3-(propan-2-yloxy)propyl]-1H-indole-3-carboxylate can be compared with other indole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
